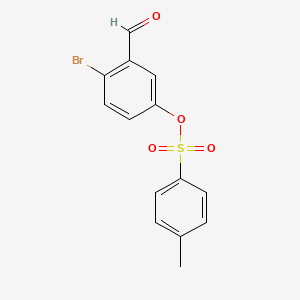
(4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H11BrO4S It is a derivative of benzenesulfonate, featuring a bromine atom, a formyl group, and a methylbenzenesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate typically involves the reaction of 4-bromo-3-formylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Major Products
Substitution: Substituted phenyl derivatives.
Oxidation: 4-Bromo-3-carboxyphenyl 4-methylbenzenesulfonate.
Reduction: 4-Bromo-3-hydroxyphenyl 4-methylbenzenesulfonate.
Aplicaciones Científicas De Investigación
(4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. For instance, the compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new covalent bonds. The bromine atom and formyl group play crucial roles in these interactions, influencing the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-formylbenzonitrile: Similar structure but with a nitrile group instead of the sulfonate group.
4-Bromo-3-formylphenyl acetate: Similar structure but with an acetate group instead of the sulfonate group.
4-Bromo-3-formylphenyl methanesulfonate: Similar structure but with a methanesulfonate group instead of the methylbenzenesulfonate group.
Uniqueness
(4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate is unique due to the presence of both the bromine atom and the methylbenzenesulfonate group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C14H11BrO4S |
|---|---|
Peso molecular |
355.21 g/mol |
Nombre IUPAC |
(4-bromo-3-formylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H11BrO4S/c1-10-2-5-13(6-3-10)20(17,18)19-12-4-7-14(15)11(8-12)9-16/h2-9H,1H3 |
Clave InChI |
QYIVOBSXUJVSFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


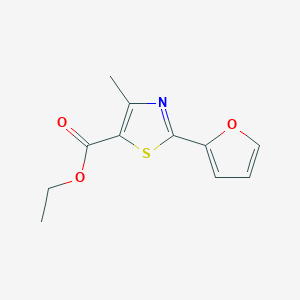
![6-Propylspiro[3.3]heptan-2-one](/img/structure/B13872905.png)
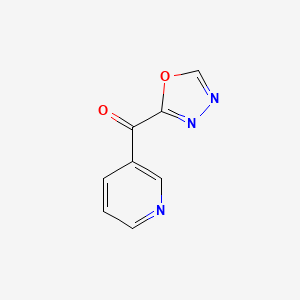
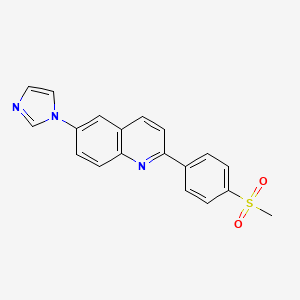
![Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-propylpiperidine-1-carboxylate](/img/structure/B13872925.png)
![2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide](/img/structure/B13872927.png)
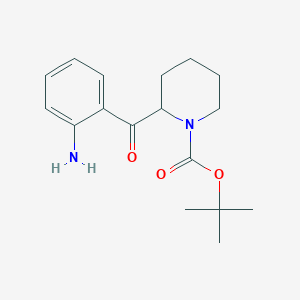


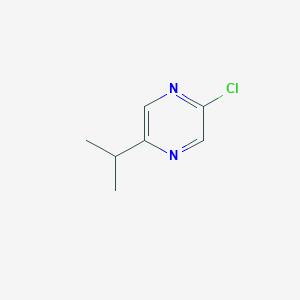

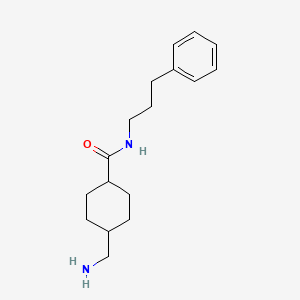
![6-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-1H-indole](/img/structure/B13872973.png)

